Molecular Weight and Hydrogen-Bond Donor Count Differentiate 7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic Acid from Des-Hydroxy Analog CAS 1516856-19-1
The presence of the 7-hydroxyl group in CAS 116993-46-5 increases the molecular weight by 16 amu compared to the des-hydroxy analog 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid (CAS 1516856-19-1). More critically, it adds one hydrogen-bond donor (HBD). This single HBD difference can significantly alter target binding and pharmacokinetic properties, as indolizine-based inhibitors have shown strong dependence on hydrogen-bonding interactions for activity [1].
| Evidence Dimension | Molecular Weight and Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | MW = 195.17 g/mol; HBD = 2 (7-OH and 8-COOH) |
| Comparator Or Baseline | 5-Oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid (CAS 1516856-19-1); MW = 179.17 g/mol; HBD = 1 (8-COOH only) |
| Quantified Difference | ΔMW = +16 g/mol; ΔHBD = +1 |
| Conditions | Structural comparison based on molecular formula C₉H₉NO₄ vs. C₉H₉NO₃ |
Why This Matters
The additional hydrogen-bond donor enables key interactions with biological targets and can improve aqueous solubility at the cost of membrane permeability, directly influencing a procurement decision for SAR exploration or in vivo studies.
- [1] Dannhardt, G., Meindl, W., Gussmann, S., Ajili, S., & Kappe, T. Anti-mycobacterial 7-hydroxy-2,3-dihydro-1H-indolizin-5-ones. European Journal of Medicinal Chemistry, 1987, 22(6), 505–510. View Source
